![molecular formula C18H20N4O4S2 B3001276 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-86-5](/img/structure/B3001276.png)

N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

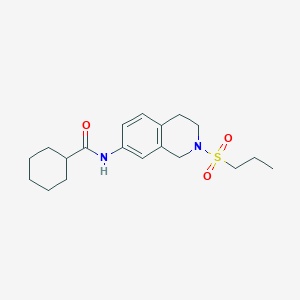

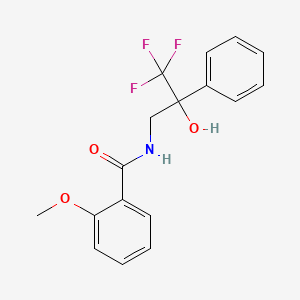

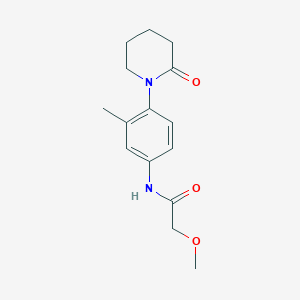

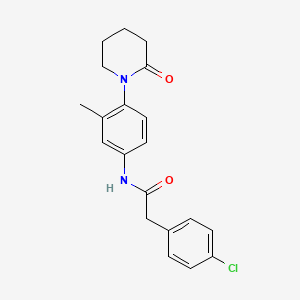

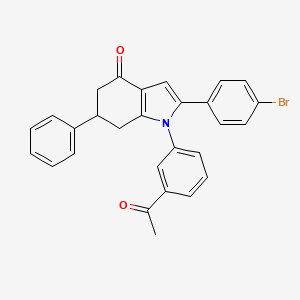

The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a thiadiazole scaffold, a benzamide group, and a benzo[d][1,3]dioxol moiety. These structural components are often associated with significant biological properties, such as anticancer activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the formation of Schiff's bases, which are typically synthesized by the condensation of an amine with an aldehyde or ketone. The use of microwave irradiation suggests a rapid and efficient synthetic process, which could potentially be applied to the synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques are crucial for determining the identity and purity of the synthesized compounds. The presence of the thiadiazole ring and benzamide moiety in the structure suggests that the compound may interact with biological targets through hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

While the specific chemical reactions involving N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide are not detailed, related compounds have been synthesized through reactions involving bromoacetyl salicylamide, thiourea, and substituted thioureas . These reactions typically involve nucleophilic substitution and condensation steps to form the desired heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structural features have been evaluated. For instance, the synthesized Schiff's bases were assessed for their in vitro anticancer activity against various human cancer cell lines, and some showed promising activity with GI50 values comparable to the standard drug Adriamycin . Additionally, a molecular docking study was performed to predict the probable mechanism of action, and ADMET properties were predicted to assess the drug-like behavior of the synthesized compounds . These analyses are essential for understanding the potential therapeutic applications of the compounds and their suitability as drug candidates.

作用機序

Target of Action

The compound, also known as N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, primarily targets the VEGFR1 . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), a protein that plays a crucial role in angiogenesis, the process of new blood vessel formation .

Mode of Action

The compound inhibits VEGFR1, thereby blocking the binding of VEGF to its receptor . This inhibition prevents the activation of the downstream signaling pathways that promote angiogenesis . The compound also inhibits the P-glycoprotein efflux pump (MDR1, ABCB1), which is often associated with multi-drug resistance in cancer cells .

Biochemical Pathways

By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the suppression of angiogenesis . This can result in the reduction of blood supply to tumors, thereby inhibiting their growth . The inhibition of the P-glycoprotein efflux pump can enhance the intracellular concentration of other chemotherapeutic drugs, improving their efficacy .

Pharmacokinetics

The compound’s ability to inhibit the p-glycoprotein efflux pump suggests that it may enhance the bioavailability of other drugs by preventing their expulsion from cells .

Result of Action

The compound has shown potent growth inhibition properties against various cancer cell lines, including HeLa, A549, and MCF-7 . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . The compound’s dual inhibition of VEGFR and P-gp efflux pumps demonstrates its potential as a multi-drug resistance-reversal agent .

Safety and Hazards

特性

IUPAC Name |

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S2/c23-15(19-12-6-7-13-14(8-12)26-10-25-13)9-27-18-22-21-17(28-18)20-16(24)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVQKIIPOPUJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B3001196.png)

![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)

![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)